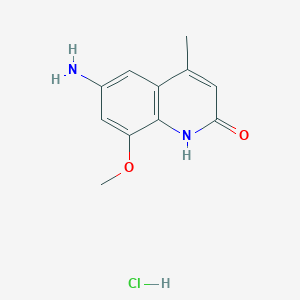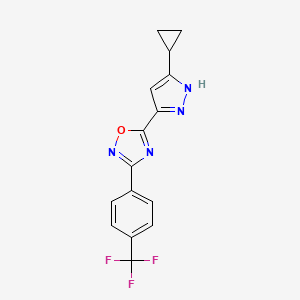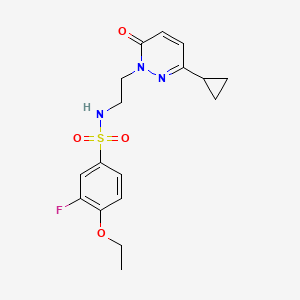![molecular formula C16H22N4O3S B2357441 7-hydroxy-N-(3-(2-méthylpipéridin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-37-8](/img/structure/B2357441.png)
7-hydroxy-N-(3-(2-méthylpipéridin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- M4 agit à la fois comme un inhibiteur de la β-sécrétase et un inhibiteur de l'acétylcholinestérase. Il empêche l'agrégation du peptide bêta-amyloïde (Aβ) et la formation de fibrilles (fAβ) à partir de Aβ 1-42 .
- Bien que le rôle spécifique de ce composé dans la régulation des hormones végétales nécessite des investigations supplémentaires, sa similarité structurale avec les dérivés de l'indole suggère une implication potentielle dans la croissance et le développement des plantes .
- Par exemple, le 2,2,6,6-tétraméthylpipéridine 1-oxyl (TEMPO) est un réactif radicalaire bien connu. Bien que non directement lié au composé, il souligne l'importance des dérivés de la pipéridine dans les réactions radicalaires .
Recherche sur la maladie d'Alzheimer
Recherche sur les hormones végétales
Chimie des radicaux libres
Mécanisme D'action
Target of Action
The primary target of this compound is the SLC15A4 protein . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side . As a result, TASL undergoes degradation . This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .
Result of Action
The molecular and cellular effects of the compound’s action include the degradation of the immune adapter TASL . This leads to the interruption of the TLR7/8-IRF5 signaling pathway and the prevention of downstream proinflammatory responses .
Propriétés
IUPAC Name |
7-hydroxy-N-[3-(2-methylpiperidin-1-yl)propyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-11-5-2-3-7-19(11)8-4-6-17-13(21)12-14(22)18-16-20(15(12)23)9-10-24-16/h9-11,22H,2-8H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDOUWCAUDZPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)


![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)







